AZD7687 - 1166827-44-6

AZD7687

Catalog Number: EVT-260499
CAS Number: 1166827-44-6
Molecular Formula: C21H25N3O3
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD7687 is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1) []. This enzyme catalyzes the final step in the biosynthesis of triglycerides (TAG), which are the main storage form of fatty acids in adipose tissue [].

Overview

AZD7687 is a selective inhibitor of diacylglycerol acyltransferase 1, an enzyme crucial for the synthesis of triacylglycerol. This compound has garnered attention for its potential therapeutic applications in treating metabolic disorders, particularly those related to lipid metabolism. The inhibition of diacylglycerol acyltransferase 1 by AZD7687 can significantly alter lipid handling and hormone secretion in the gut, which may lead to improved metabolic profiles in affected individuals .

Source and Classification

AZD7687 was developed as part of a broader effort to identify small-molecule inhibitors targeting diacylglycerol acyltransferase 1. It falls under the classification of small-molecule inhibitors and is primarily studied for its pharmacological effects on lipid metabolism. The compound is synthesized from a scaffold based on aphadilactone, a naturally occurring compound with known inhibitory properties against diacylglycerol acyltransferase 1 .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD7687 involves several key steps, typically starting from commercially available precursors. The process begins with the formation of the core structure through cyclization reactions that yield the desired diacylglycerol acyltransferase 1 inhibitory activity. The synthetic route often includes:

  • Formation of key intermediates: Utilizing various coupling reactions to build up the molecular framework.
  • Purification: Employing techniques such as column chromatography to isolate the final product.
  • Characterization: Using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of AZD7687.

For example, one synthesis route described in literature highlights the use of specific reaction conditions that optimize yield and selectivity towards the target compound .

Molecular Structure Analysis

Structure and Data

AZD7687 has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a diacylglycerol acyltransferase 1 inhibitor. The chemical formula is typically represented as C17H20N2O3C_{17}H_{20}N_2O_3, indicating the presence of nitrogen and oxygen atoms essential for binding interactions with the enzyme.

  • Molecular Weight: Approximately 300.35 g/mol
  • Structural Features: Key functional groups include amines and aromatic rings that facilitate hydrophobic interactions within the enzyme's active site.

The three-dimensional conformation of AZD7687 allows it to fit into the binding pocket of diacylglycerol acyltransferase 1, effectively competing with natural substrates for enzyme binding .

Chemical Reactions Analysis

Reactions and Technical Details

AZD7687 undergoes specific chemical interactions within biological systems, primarily involving enzyme inhibition. The mechanism of action includes:

  • Competitive inhibition: AZD7687 competes with acyl-CoA substrates at the active site of diacylglycerol acyltransferase 1.
  • Binding Affinity: Studies indicate that AZD7687 exhibits high binding affinity for diacylglycerol acyltransferase 1, leading to significant reductions in triacylglycerol synthesis in vitro.

The effectiveness of AZD7687 as an inhibitor is often assessed using kinetic assays that measure changes in substrate conversion rates in the presence of varying concentrations of the inhibitor .

Mechanism of Action

Process and Data

The mechanism by which AZD7687 exerts its effects involves several biochemical processes:

Research has shown that genetic deficiency or pharmacological inhibition using AZD7687 significantly alters lipid handling and hormone secretion in experimental models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD7687 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are critical for determining appropriate formulation strategies for potential therapeutic applications .

Applications

Scientific Uses

AZD7687 is primarily investigated for its potential applications in treating metabolic disorders, particularly those associated with dysregulated lipid metabolism. Specific areas of research include:

  • Treatment of Obesity: By modulating lipid synthesis pathways, AZD7687 may help reduce fat accumulation.
  • Cholesterol Management: Its ability to alter cholesterol absorption makes it a candidate for managing hyperlipidemia.
  • Diabetes Research: Given its effects on hormone secretion, AZD7687 could play a role in diabetes management by improving insulin sensitivity through altered lipid profiles.
Introduction to Diacylglycerol O-Acyltransferase 1 (DGAT1) and AZD7687

DGAT1: Enzymatic Role in Triacylglycerol Biosynthesis

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane protein residing predominantly in the endoplasmic reticulum (ER). It catalyzes the terminal step of triacylglycerol (TAG) biosynthesis via the Kennedy pathway, esterifying diacylglycerol (DAG) with a fatty acyl-CoA substrate. This reaction is fundamental to lipid droplet (LD) formation, enabling efficient energy storage in adipocytes, hepatocytes, and enterocytes [2]. Structurally, DGAT1 belongs to the membrane-bound O-acyltransferase (MBOAT) family, characterized by conserved residues (e.g., Asn-378, His-415 in humans) forming the catalytic core. Unlike DGAT2—which shares no sequence homology and belongs to a distinct gene family—DGAT1 exhibits broader substrate promiscuity. Beyond TAG synthesis, it catalyzes the formation of diacylglycerols (DAGs), wax esters, and retinyl esters in vitro, suggesting roles in vitamin A metabolism and skin barrier function [4] [6].

Tissue expression profiling reveals DGAT1 predominance in the small intestine, where it facilitates dietary fat absorption, with lower expression in adipose tissue, mammary glands, and skin. Genetic ablation studies in mice (Dgat1-/-) confirm its metabolic importance: knockout mice resist diet-induced obesity and display enhanced insulin sensitivity but exhibit alopecia and reduced retinyl ester storage [6] [10]. This enzyme’s dual role in lipid storage and metabolic signaling positions it as a biochemical gatekeeper in energy homeostasis.

Table 1: Key Features of DGAT Isoforms

PropertyDGAT1DGAT2
Gene FamilyMBOATDGAT2
Protein Length~500 amino acids~350-400 amino acids
Tissue ExpressionSmall intestine, adrenal gland, skinLiver, adipose tissue, mammary gland
Subcellular LocalizationEndoplasmic reticulumEndoplasmic reticulum, lipid droplets
Catalytic ActivitiesTAG, retinyl esters, wax estersPrimarily TAG synthesis
Knockout PhenotypeObesity resistance, skin defectsNeonatal lethality, severe lipopenia

AZD7687: Pharmacological Classification and Target Specificity

AZD7687 is a potent, reversible, and orally active small-molecule inhibitor of DGAT1, with an IC50 of 80 nM against human recombinant DGAT1 in vitro. It demonstrates >100-fold selectivity over DGAT2 and minimal off-target activity against acyl-CoA:cholesterol acyltransferase (79% inhibition at 10 µM), fatty acid amide hydrolase (IC50=3.7 µM), or phosphodiesterase PDE10A1 (IC50=5.5 µM) [5] [9]. Chemically, it is a synthetic organic compound (C21H25N3O3, MW 367.44 g/mol) with two chiral centers, typically administered as a stereospecific preparation to optimize binding. Its pharmacokinetic profile enables rapid absorption and systemic exposure, though clinical studies focused on acute pharmacodynamic effects [3] [8].

Proof-of-mechanism studies in humans established AZD7687’s efficacy in suppressing DGAT1 activity. In a single-dose trial (1–60 mg), AZD7687 reduced postprandial TAG excursions by >75% (vs. placebo, p<0.0001) following a high-fat meal (60% fat), with maximal effects at doses ≥5 mg [3]. This was attributed to impaired intestinal TAG re-esterification, diverting dietary lipids toward alternative pathways. Crucially, AZD7687 did not elevate serum DAG levels—a key differentiator from DGAT2 inhibition—suggesting reduced lipotoxicity risk [3]. Concurrently, it amplified postprandial secretion of gut hormones glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) by >2-fold (p<0.001), implicating DGAT1 in enteroendocrine cell signaling [1].

Table 2: Pharmacodynamic Profile of AZD7687 in Clinical Trials

ParameterEffect of AZD7687 (≥5 mg dose)Mechanistic Implication
Postprandial TAG AUC>75% reduction vs. placeboGut DGAT1 inhibition limiting TAG synthesis
GLP-1/PYY SecretionSignificant increase (>2-fold)Enhanced enteroendocrine feedback
Serum DAG LevelsNo increaseAvoidance of lipotoxic intermediates
Gastric EmptyingUnaffectedTarget specificity for intestinal DGAT1

Rationale for DGAT1 Inhibition in Metabolic and Oncological Research

Metabolic Disease Applications

DGAT1 inhibition emerged as a compelling strategy for obesity and type 2 diabetes based on genetic evidence: Dgat1-/- mice exhibit lean phenotypes, improved insulin sensitivity, and elevated energy expenditure despite normal food intake [6]. AZD7687 recapitulated these effects pharmacologically. By blocking enterocyte TAG assembly, it diverts dietary fats toward alternative metabolic fates, including:

  • Enhanced β-oxidation: Increased fatty acid utilization reduces net energy harvest from diets [2].
  • Gut hormone secretion: Elevated GLP-1 and PYY promote satiety and augment glucose-dependent insulin secretion [1] [3].
  • Delayed lipid absorption: Prolonged postprandial luminal fatty acids trigger compensatory mechanisms reducing hepatic very-low-density lipoprotein (VLDL) output [10].

These mechanisms collectively reduce adiposity and improve glucose homeostasis in preclinical models. In humans, AZD7687’s potent suppression of postprandial lipemia—a cardiovascular risk factor—highlighted its potential to mitigate atherogenic dyslipidemia [3].

Emerging Oncological Implications

Recent studies implicate DGAT1 in tumor metabolism and chemoresistance. Cancer cells reprogram lipid metabolism to fuel proliferation, invasion, and survival under hypoxia or nutrient stress. DGAT1-mediated TAG synthesis channels excess fatty acids into lipid droplets (LDs), shielding cells from lipotoxicity while providing reservoirs for membrane synthesis and signaling molecules [6] [10]. Key oncological roles include:

  • LD biogenesis: Overexpression of DGAT1 in glioblastoma, melanoma, and hepatocellular carcinoma correlates with LD accumulation, disease aggressiveness, and poor prognosis [10].
  • Chemoresistance: LDs sequester chemotherapeutic agents (e.g., doxorubicin), reducing intracellular drug concentrations. DGAT1 inhibition depletes LDs and sensitizes tumor cells to cytotoxic therapies [10].
  • ER stress mitigation: By esterifying toxic free fatty acids, DGAT1 prevents ER stress-induced apoptosis in nutrient-starved tumors [6].

AZD7687’s ability to disrupt LD dynamics positions it as a metabolic adjuvant in oncology. In glioblastoma models, DGAT1 depletion synergized with radiotherapy by exacerbating oxidative stress and DNA damage [10].

Properties

CAS Number

1166827-44-6

Product Name

AZD7687

IUPAC Name

2-[4-[4-(6-carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl]acetic acid

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C21H25N3O3/c1-12-19(24-20(21(22)27)13(2)23-12)17-9-7-16(8-10-17)15-5-3-14(4-6-15)11-18(25)26/h7-10,14-15H,3-6,11H2,1-2H3,(H2,22,27)(H,25,26)

InChI Key

YXFNPRHZMOGREC-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C(=N1)C)C(=O)N)C2=CC=C(C=C2)C3CCC(CC3)CC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

AZD-7687; AZD 7687; AZD7687.

Canonical SMILES

CC1=C(N=C(C(=N1)C)C(=O)N)C2=CC=C(C=C2)C3CCC(CC3)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.